2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
Overview
Description
2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2,5-dichlorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the piperazine moiety: The phenoxy intermediate is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine moiety.
Formation of the final product: The final step involves the reaction of the intermediate with a butanone derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
- 2-(2,5-Dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one
- 2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)pentan-1-one
Uniqueness
2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. These properties could include differences in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-3-13(15(20)19-8-6-18(2)7-9-19)21-14-10-11(16)4-5-12(14)17/h4-5,10,13H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHELKIDNJWSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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